molecular formula C26H25N3O2 B2665349 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 906162-60-5

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Cat. No.: B2665349
CAS No.: 906162-60-5
M. Wt: 411.505
InChI Key: JBFRLWVZAQMBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a tricyclic indolizine core substituted at positions 1, 2, and 2. The indolizine scaffold is functionalized with:

  • Position 1: A carboxamide group linked to a 2,4-dimethylphenyl ring.
  • Position 2: A primary amino (-NH₂) group.
  • Position 3: A 3,4-dimethylbenzoyl substituent.

Properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-8-11-20(18(4)13-15)28-26(31)22-21-7-5-6-12-29(21)24(23(22)27)25(30)19-10-9-16(2)17(3)14-19/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRLWVZAQMBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C26_{26}H25_{25}N3_{3}O2_{2}
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 906162-60-5

The compound features an indolizine core substituted with a 3,4-dimethylbenzoyl group and a dimethylphenyl moiety, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indolizine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group onto the indolizine structure.
  • Benzoylation : The 3,4-dimethylbenzoyl group is added via Friedel-Crafts acylation using a Lewis acid catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity. For example, one study reported an IC50_{50} of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .

Antiviral Activity

The compound has also shown promising antiviral properties. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibiting effective inhibition against HIV strains with low cytotoxicity. The EC50_{50} values for wild-type strains were reported at approximately 10 nM, indicating strong antiviral efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to reverse transcriptase, preventing viral replication.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis markers and inhibited cell proliferation significantly compared to control groups .

Study 2: HIV Inhibition

In another investigation focusing on HIV strains, the compound was evaluated for its ability to inhibit viral replication in vitro. Results indicated that it effectively reduced viral load in treated cells without causing significant cytotoxicity .

Data Summary

PropertyValue
Molecular Weight411.5 g/mol
CAS Number906162-60-5
Anticancer IC50_{50} (MCF-7)12 µM
Antiviral EC50_{50} (HIV)~10 nM

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-HIV Activity

The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV due to their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. Research indicates that derivatives of indolizine compounds exhibit varying degrees of antiviral activity against different strains of HIV.

  • Case Study : A study demonstrated that modifications to the indolizine scaffold can enhance potency against resistant strains of HIV. For instance, structural optimizations led to compounds with improved efficacy against the K103N mutant strain, which is known for its resistance to first-line NNRTIs .

2. Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at understanding how modifications to chemical structures affect biological activity. Researchers have utilized this compound to explore the influence of various substituents on the indolizine core, leading to insights into how these changes can optimize therapeutic effects.

  • Table 1: Summary of Structure-Activity Relationships
Compound VariantModificationsEC50 (nM)Observations
Original CompoundNone17.7Baseline activity against E138K mutant
Variant ARemoved Cl3.4Increased potency across variants
Variant BAdded methyl4.3Improved selectivity and reduced cytotoxicity

Synthesis and Optimization

The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. The optimization process focuses on enhancing solubility and bioavailability while minimizing toxicity.

3. Pharmacokinetic Studies

Pharmacokinetic profiles have been evaluated for this compound, revealing important data about absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for understanding the viability of the compound as a therapeutic agent.

  • Findings : Initial studies indicated favorable pharmacokinetic properties with acceptable bioavailability rates in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous indolizine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent at Position 3 Substituent on Carboxamide Molecular Formula Molecular Weight CAS Number Key Structural Differences
2-Amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide (Target) 3,4-Dimethylbenzoyl 2,4-Dimethylphenyl ~C₂₅H₂₅N₃O₂ ~415–425 g/mol Not provided Reference compound for comparison.
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-Fluorobenzoyl 4-Methoxyphenyl C₂₃H₁₈FN₃O₃ 403.41 g/mol 898433-85-7 Electron-withdrawing fluorine at benzoyl; methoxy vs. methyl on phenyl.
2-Amino-N-(5-chloro-2-methoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide 3,4-Dimethylbenzoyl 5-Chloro-2-methoxyphenyl C₂₅H₂₂ClN₃O₃ 447.92 g/mol 898436-99-2 Chlorine and methoxy on phenyl; same benzoyl as target.
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitrobenzoyl 4-Ethylphenyl C₂₄H₂₀N₄O₄ 428.44 g/mol 904266-83-7 Nitro group (strong electron-withdrawing) on benzoyl; ethyl vs. methyl on phenyl.

Key Observations:

Replacing dimethyl groups with 4-fluoro () or 3-nitro () alters electronic properties: fluorine increases polarity, while nitro groups may introduce reactivity or redox activity.

Carboxamide-Aryl Group Variations: The 2,4-dimethylphenyl group in the target compound balances lipophilicity and steric hindrance.

Methodological Context :

  • Structural comparisons rely on crystallographic tools like SHELXL (for refinement) and WinGX (for small-molecule analysis) , which validate bond lengths, angles, and torsional conformations. Proper validation ensures accurate comparisons of steric and electronic profiles .

Research Implications and Limitations

  • Structural vs. Functional Data : The evidence emphasizes crystallographic and synthetic details but lacks explicit biological or pharmacological data. Thus, comparisons are restricted to physicochemical and steric/electronic properties.
  • Synthetic Accessibility : Compounds with electron-withdrawing groups (e.g., nitro in ) may pose synthesis challenges due to reactivity, whereas dimethyl or methoxy groups () are more straightforward.
  • Unanswered Questions : The target compound’s solubility, stability, and target binding profiles remain unaddressed in the provided sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.